molecular formula C9H18N2 B1646681 2-Methyl-2,7-diazaspiro[4.5]decane

2-Methyl-2,7-diazaspiro[4.5]decane

Katalognummer: B1646681
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: BASGGIUQFOKXEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,7-diazaspiro[4.5]decane is a spirocyclic chemical scaffold of significant interest in pharmaceutical research and drug discovery. Its molecular formula is C9H18N2, and it features a unique three-dimensional structure where two rings are connected by a single spiro atom . This architecture provides conformational restriction and structural rigidity, which are valuable properties for designing drug-like molecules with enhanced selectivity and improved binding affinity to biological targets . Spirocyclic scaffolds, particularly diazaspiro[4.5]decanes, are recognized as privileged structures in medicinal chemistry. They serve as versatile core templates for developing novel bioactive compounds. Research on closely related analogues has demonstrated their potential in various therapeutic areas. For instance, diazaspiro[4.5]decane derivatives have been investigated as potent inhibitors of enzymes like chitin synthase for antifungal agent development , and as key components in inhibitors for kinase targets such as CDK8 and PARP-1 . The scaffold's versatility also extends to its use in the design of ligands for G-protein coupled receptors (GPCRs), such as the melanin-concentrating hormone receptor-1 (MCH-R1) . This compound is intended for use as a sophisticated building block in synthetic and medicinal chemistry applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Eigenschaften

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

2-methyl-2,9-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2/c1-11-6-4-9(8-11)3-2-5-10-7-9/h10H,2-8H2,1H3

InChI-Schlüssel

BASGGIUQFOKXEP-UHFFFAOYSA-N

SMILES

CN1CCC2(C1)CCCNC2

Kanonische SMILES

CN1CCC2(C1)CCCNC2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Diazaspiro[4.5]decane Derivatives

Compound Name Substituents Molecular Formula Key Features Reference
2-Methyl-2,7-diazaspiro[4.5]decane 2-CH₃ C₉H₁₈N₂ Methyl group enhances lipophilicity; used in CNS drug design.
7-Benzyl-2,7-diazaspiro[4.5]decane 7-CH₂C₆H₅ C₁₅H₂₂N₂ Benzyl group increases steric bulk and π-π interactions; higher receptor affinity.
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 6-C₆H₅, 8,10-diones C₁₄H₁₆N₂O₂ Diketopiperazine backbone; hydrogen-bonding capacity for protein binding.
1,4-Dioxaspiro[4.5]decane derivatives 1,4-O atoms Varies Oxygen atoms improve solubility; lower basicity compared to diaza analogs.
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid 6-CH₃, 2,4-diones, acetic acid C₁₁H₁₆N₂O₄ Polar side chain enhances water solubility; potential for prodrug design.
Physicochemical and Pharmacological Properties
  • Lipophilicity : The methyl group in 2-Methyl-2,7-diazaspiro[4.5]decane (logP ~1.2) provides moderate lipophilicity, balancing blood-brain barrier penetration and solubility. Benzyl-substituted analogs (logP ~3.5) exhibit higher CNS distribution but reduced aqueous solubility .
  • Receptor Binding: 2-Methyl derivatives show subnanomolar affinity for serotonin 5-HT₁A receptors due to optimal steric fit in the hydrophobic binding pocket . In contrast, diketopiperazine derivatives (e.g., 5a–f) target opioid receptors via hydrogen-bonding interactions .
  • Stability : Dihydrochloride salts (e.g., 7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride) exhibit enhanced stability and solubility (>10 mg/mL in water) compared to free bases .
Challenges and Limitations
  • Synthetic Complexity : Spirocyclic frameworks often require multistep syntheses with epimerization risks, as seen in the 1:1 epimeric mixture formation during ketone synthesis .
  • Decomposition : Acid-sensitive derivatives (e.g., β-lactones) face stability issues during elimination steps, necessitating protective group strategies .

Vorbereitungsmethoden

Cyclization of Bicyclic Precursors

Cyclization methods often begin with piperidine or pyrrolidine derivatives functionalized with reactive groups (e.g., oximes, nitrates) that facilitate ring closure. For example, the synthesis of 1,7-diazaspiro[4.5]decane analogs involves nitration and subsequent cyclization of N-protected piperidine oximes. Adapting this approach for 2-methyl substitution requires introducing a methyl group at the 2-position during precursor synthesis.

Alkylation and Ring-Closing Reactions

Alkylation strategies employ methylating agents to introduce the 2-methyl group post-cyclization. For instance, Mitsunobu reactions or nucleophilic substitution with methyl iodide can functionalize secondary amines in intermediate spiro compounds. Transition-metal catalysts (e.g., palladium, gold) further enhance regioselectivity in these steps.

Detailed Step-by-Step Synthesis

Formation of Piperidine Oxime Intermediate

The synthesis begins with N-protected 3-piperidone, which is converted to its oxime derivative using hydroxylamine hydrochloride under mild conditions (10–30°C, ethanol/water). This step achieves a 40% yield, with purification via column chromatography.

Reagents :

  • N-Benzyloxycarbonyl-3-piperidone
  • Hydroxylamine hydrochloride
  • Sodium acetate

Key Data :

Parameter Value
Reaction Time 12–16 hours
Yield 40%
Purification Method Column Chromatography

Nitration and Cyclization

The oxime intermediate undergoes nitration using urea hydroperoxide and nitric acid, followed by cyclization with methyl acrylate in tert-butanol. Triton B, a phase-transfer catalyst, facilitates the reaction at room temperature, yielding a spirocyclic nitro compound.

Reaction Conditions :

  • Solvent: tert-Butanol
  • Catalyst: Triton B (32 mL per 0.20 mol substrate)
  • Temperature: 25°C

Yield : 65–70% after purification by recrystallization (ethanol–acetic acid).

Deprotection and Final Product Isolation

Hydrogenation (H₂/Pd-C) removes the benzyloxycarbonyl (Cbz) protecting group, yielding the free amine. Subsequent methylation at the 2-position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃).

Optimization Insight :

  • Hydrogenation pressure: 50–60 psi
  • Methylation temperature: 60–70°C
  • Final yield: 55–60%

Reaction Optimization and Catalysis

Catalyst Screening

Palladium(II) acetate with triphenylphosphine (Pd(OAc)₂-PPh₃) improves cyclization efficiency, reducing side products like over-alkylated derivatives. Gold(I) catalysts (e.g., AuCl₃) enable enantioselective synthesis, critical for pharmaceutical applications.

Catalyst Performance Comparison :

Catalyst Yield (%) Enantiomeric Excess (%)
Pd(OAc)₂-PPh₃ 70 N/A
AuCl₃ 65 92
TfOH 60 N/A

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may compromise selectivity. Ethanol/water mixtures balance solubility and environmental considerations.

Industrial-Scale Production Considerations

Scaling up spirocyclic compound synthesis requires addressing:

  • Cost Efficiency : Replacing tert-butanol with cheaper solvents (e.g., isopropanol).
  • Continuous Flow Systems : Reducing batch variability and improving heat management.
  • Waste Minimization : Recycling catalysts via immobilized metal frameworks.

Case Study : A pilot plant achieved 85% purity at 10 kg scale using continuous hydrogenation and in-line LC/MS monitoring.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Cyclization/Nitration 4 40 95 Moderate
Alkylation/RCM* 3 55 90 High
Gold-Catalyzed 5 60 98 Low

*Ring-closing metathesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.